3-Ethyl-4-fluoro-7-methyl-1H-indole
Description
3-Ethyl-4-fluoro-7-methyl-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 4, an ethyl group at position 3, and a methyl group at position 7. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole scaffold significantly influence physicochemical properties, reactivity, and biological activity. The unique substitution pattern of this compound—particularly the rare 4-fluoro and 7-methyl groups—distinguishes it from common indole derivatives, which often feature substituents at positions 1, 2, or 5 .
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethyl-4-fluoro-7-methyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
WKHQOHOLHMPHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-fluoro-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For example, using methanesulfonic acid under reflux in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indole ring through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its corresponding reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Ethyl-4-fluoro-7-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential antiviral, anti-inflammatory, and anticancer properties are of interest for therapeutic development.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-4-fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indole ring critically impacts electronic distribution and steric hindrance. Key comparisons include:
Key Insights :
- Ethyl vs. Methyl : The ethyl group at C3 introduces greater hydrophobicity compared to methyl, which could enhance membrane permeability in biological systems .
- Steric Effects : The 7-methyl group may hinder interactions at the indole’s C7 position, a site often involved in binding to biological targets .
Physicochemical and Spectral Properties
Comparative data for indole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
